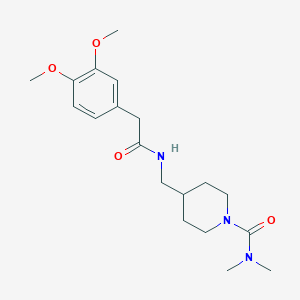
4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a piperidine derivative with a dimethoxyphenyl group and an acetamido group attached. Piperidine is a common structure in many pharmaceuticals and natural products, and the dimethoxyphenyl group is a common motif in many bioactive compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a dimethoxyphenyl group, which is a phenyl (benzene) ring with two methoxy (OCH3) groups attached, and an acetamido (CH3C(=O)NH) group .Chemical Reactions Analysis
The compound, like other piperidine derivatives, may undergo various reactions. The amine group on the piperidine ring can act as a nucleophile in reactions, and the carbonyl group in the acetamido group can be involved in reactions such as reductions .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
- Synthesis and Cytotoxic Activity : A study by Deady et al. (2003) focused on the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a 2-(3,4-dimethoxyphenyl) structure. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells, showing potential as anti-cancer agents. Some compounds exhibited remarkable efficacy in in vivo models against colon tumors (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Chemical Reactions and Synthesis
- Polycyclic N-hetero Compounds : Hirota et al. (1978) explored reactions involving similar chemical structures, focusing on benzyl ketones and acetamide derivatives. This research contributes to the understanding of chemical reactions and synthesis pathways involving dimethoxyphenyl compounds (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).
Antimicrobial Evaluation and Docking Studies
- Synthesis, Characterization, and Biological Evaluation : Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized compounds including a 3,4-dimethoxyphenyl structure. These compounds were subjected to antimicrobial evaluation and molecular docking studies, contributing to the field of pharmaceutical chemistry and drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Electrochromic Properties in Material Science
- Electrochromic Aromatic Polyamides : Chang and Liou (2008) developed novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units. These polyamides displayed electrochromic properties, which are significant in material science and engineering (Chang & Liou, 2008).
Analgesic and Anti-Inflammatory Activities
- Analgesic and Anti-Inflammatory Activities of Derivatives : Yusov et al. (2019) conducted a study on the analgesic and anti-inflammatory activities of certain acetamide hydrochlorides, including those with a dimethoxyphenyl structure. This research has implications for the development of new analgesic and anti-inflammatory drugs (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Molecular Structure Analysis
- Structure of Heteroannularly Disubstituted Ferrocene Derivatives : Cetina et al. (2009) explored the structure of various ferrocene derivatives, including those containing an acetamido group. This research adds valuable knowledge to the field of chemistry, particularly in understanding the molecular structures of complex compounds (Cetina, Djaković, Semenčić, & Rapić, 2009).
Eigenschaften
IUPAC Name |
4-[[[2-(3,4-dimethoxyphenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-21(2)19(24)22-9-7-14(8-10-22)13-20-18(23)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQMOKRWKTAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)
![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)

![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)


![2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester](/img/structure/B2635698.png)

![4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635704.png)
![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide](/img/structure/B2635706.png)


![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)